Eliglustat tartrate - 928659-70-5

Eliglustat tartrate

Catalog Number: EVT-266977
CAS Number: 928659-70-5
Molecular Formula: C27H42N2O10
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eliglustat tartrate is a potent and selective inhibitor of glucosylceramide synthase (GCS), the first committed step in glycosphingolipid biosynthesis. [] This enzyme catalyzes the formation of glucosylceramide from ceramide and UDP-glucose. [] Eliglustat tartrate acts as a substrate reduction therapy (SRT) by limiting the synthesis of glucosylceramide, the substrate of the deficient enzyme in Gaucher disease. [, , ] This allows the residual enzyme to effectively catabolize the reduced amount of glucosylceramide, mitigating the effects of the enzyme deficiency. [] It has been investigated extensively for its potential in treating lysosomal storage disorders, particularly Gaucher disease type 1 (GD1). [, , , ]

Mechanism of Action

Eliglustat tartrate acts by inhibiting glucosylceramide synthase (GCS) in the Golgi complex. [] This inhibition reduces the synthesis of glucosylceramide, which is the precursor to various glycosphingolipids, including glucocerebroside. [, , ] In the context of Gaucher disease, where glucocerebroside accumulates due to enzyme deficiency, Eliglustat tartrate effectively reduces this accumulation by limiting its production. [, , ]

Physical and Chemical Properties Analysis

Eliglustat tartrate exhibits favorable pharmacokinetic properties, including good oral bioavailability. [] In healthy volunteers, it reached peak plasma concentrations approximately 2 hours after administration, with a half-life of about 6 hours. [] Its metabolism is influenced by CYP2D6 activity, with slower metabolizers exhibiting higher drug exposure. [] Specific details regarding other physical and chemical properties like solubility, melting point, etc., are not provided in the analyzed literature.

Applications
  • Gaucher Disease Type 1: Eliglustat tartrate has demonstrated promising results in treating GD1, a lysosomal storage disorder. [, , , , , , , , , ] Clinical trials have shown that it can effectively reduce spleen and liver size, improve blood counts (hemoglobin and platelets), and improve bone mineral density in GD1 patients. [, , , , , ] It has also shown efficacy in maintaining long-term clinical stability in GD1 patients previously stabilized on enzyme replacement therapy. []
  • Other Lysosomal Storage Disorders: Research suggests Eliglustat tartrate may be beneficial for other glycosphingolipidoses, such as Fabry disease. [] Studies using a mouse model of Fabry disease showed that Eliglustat tartrate effectively reduced the accumulation of globotriaosylceramide (GL-3), a key substrate in the disease pathology. []
  • B-cell Malignancy in Gaucher Disease: Preclinical studies in a mouse model of Gaucher disease suggest that Eliglustat tartrate may play a role in preventing B-cell malignancy, a known complication of the disease. [] Treatment with Eliglustat tartrate significantly reduced the incidence of B-cell lymphoma and myeloma in these mice. []
  • Potential Applications beyond Lysosomal Storage Disorders: Given its mechanism of action targeting glucosylceramide synthase, Eliglustat tartrate holds potential for applications beyond lysosomal storage disorders. [, ] Researchers are exploring its potential in treating conditions like type 2 diabetes mellitus, polycystic kidney disease, and certain cancers. [, ]
Future Directions
  • Optimization of Treatment Regimens: Investigating the optimal dosing strategies for Eliglustat tartrate in different patient populations and disease stages will be crucial for maximizing its therapeutic benefit. []
  • Long-Term Safety and Efficacy: Continued monitoring of patients receiving Eliglustat tartrate is essential to further evaluate its long-term safety and efficacy profile. []
  • Expanding Therapeutic Applications: Research should continue to explore the potential of Eliglustat tartrate in treating other lysosomal storage disorders and diseases beyond this category. [, , ]
  • Development of Brain-Penetrant Analogues: Developing Eliglustat tartrate analogues capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of Gaucher disease and other neurological disorders. []

Glucosylceramide

Compound Description: Glucosylceramide is a glycosphingolipid and the direct product of glucosylceramide synthase. Its accumulation, due to enzymatic deficiency of acid β-glucosidase, is the hallmark of Gaucher disease [, , ].

Relevance: Glucosylceramide is the substrate that accumulates in Gaucher disease, the disease that Eliglustat tartrate is designed to treat. By inhibiting GCS, Eliglustat tartrate reduces the production of glucosylceramide [, , , , , ].

Glucosylsphingosine

Compound Description: Glucosylsphingosine is the unacylated form of glucosylceramide and also accumulates in Gaucher disease [].

Relevance: Similar to glucosylceramide, a reduction in glucosylsphingosine levels is indicative of Eliglustat tartrate's efficacy in inhibiting GCS and treating Gaucher disease [, ].

Miglustat

Compound Description: Miglustat is an orally administered glucose analog that partially inhibits glucosylceramide synthase. It is an approved treatment for Gaucher disease type 1, but its use is limited by neurotoxicity and gastrointestinal side effects [].

Relevance: Miglustat and Eliglustat tartrate share the same mechanism of action, inhibiting GCS, but Eliglustat tartrate is reported to have a more favorable side effect profile [].

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: CCG-203586 is a structural analog of the inhibitory scaffold D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP), designed to inhibit GCS while lacking P-glycoprotein (MDR1) recognition, thus enhancing its brain penetration [].

Relevance: Like Eliglustat tartrate, CCG-203586 is a GCS inhibitor. Its design specifically addresses the limitation of Eliglustat tartrate in penetrating the blood-brain barrier, making it a potential therapeutic for neurological manifestations of glycosphingolipid storage diseases [].

Ganglioside GM3

Compound Description: Ganglioside GM3 is a glycosphingolipid that is synthesized downstream of glucosylceramide. Its levels are often elevated in Gaucher disease [, ].

Relevance: Eliglustat tartrate, by inhibiting GCS, indirectly leads to a decrease in ganglioside GM3 levels, which is used as a marker of treatment efficacy in Gaucher disease [, ].

Properties

CAS Number

928659-70-5

Product Name

Eliglustat tartrate

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C27H42N2O10

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1

InChI Key

VNGQLUTVKDPUJS-VUBSCCJGSA-N

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga.

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.